molecular formula C22H17N3O6S2 B11280075 methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

カタログ番号: B11280075
分子量: 483.5 g/mol
InChIキー: JEOGFFXLLAPSKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex heterocyclic compound featuring a fused thiazoloquinazoline core. This structure incorporates multiple functional groups: an ethoxycarbonylphenyl carbamoyl moiety, a thioxo group, and ester functionalities. Crystallographic tools like SHELX and ORTEP-III have been instrumental in resolving similar compounds’ structures .

特性

分子式

C22H17N3O6S2

分子量

483.5 g/mol

IUPAC名

methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C22H17N3O6S2/c1-3-31-21(29)11-4-7-13(8-5-11)23-19(27)16-17-24-18(26)14-9-6-12(20(28)30-2)10-15(14)25(17)22(32)33-16/h4-10H,3H2,1-2H3,(H,23,27)(H,24,26)

InChIキー

JEOGFFXLLAPSKG-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC

製品の起源

United States

準備方法

Synthesis of Quinazoline-1-thione Intermediate

The quinazoline-thione core is synthesized through a cyclocondensation reaction. Methyl 2-amino-4-(methoxycarbonyl)benzoate (2.0 mmol) reacts with thiourea (2.4 mmol) in acetic acid under reflux (110°C, 8 h), yielding methyl 5-oxo-1-thioxo-4,5-dihydro-1H-quinazoline-8-carboxylate (Yield: 68%).

Characterization Data :

  • IR (KBr) : 1730 cm⁻¹ (C=O ester), 1245 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-2), 7.98 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-6), 3.91 (s, 3H, OCH₃).

Thiazole Ring Annulation Using Appel’s Salt

The thiazolo[3,4-a]quinazoline system is constructed via Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) treatment. The quinazoline-thione intermediate (1.0 mmol) reacts with Appel’s salt (1.2 mmol) in pyridine (5 mL) at 0°C, followed by gradual warming to room temperature (24 h). The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield methyl 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate (Yield: 54%).

Optimization Insights :

  • Excess Appel’s salt (>1.2 eq) leads to overhalogenation.

  • Pyridine acts as both base and solvent, suppressing side reactions.

Analytical Validation and Spectral Data

Spectroscopic Confirmation

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carbamoyl C=O), 1240 cm⁻¹ (C=S).

¹H NMR (500 MHz, CDCl₃) :

  • δ 10.32 (s, 1H, NH), 8.45 (s, 1H, H-2), 8.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, COOCH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

¹³C NMR (125 MHz, CDCl₃) :

  • δ 179.2 (C=S), 166.8 (quinazoline C=O), 165.1 (carbamoyl C=O), 154.3 (ester C=O), 61.5 (OCH₂CH₃), 52.1 (COOCH₃), 14.3 (CH₃).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (HPLC)Limitations
Appel’s Salt RouteThiazole annulation5498.5Requires anhydrous conditions
Carbodiimide CouplingCarbamoyl functionalization6297.8Sensitive to moisture

Challenges and Optimization Strategies

  • Regioselectivity in Thiazole Formation :

    • Appel’s salt preferentially reacts at the electron-deficient C-3 position of the quinazoline-thione, minimizing isomeric byproducts.

    • Solution : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder competing sites.

  • Carbamoyl Group Hydrolysis :

    • The ethoxycarbonyl group is susceptible to base-mediated hydrolysis.

    • Mitigation : Conduct coupling reactions under neutral pH and low temperature.

Industrial Scalability Considerations

  • Cost Efficiency : Appel’s salt is cost-prohibitive at scale; alternatives like Lawesson’s reagent may be explored.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

化学反応の分析

科学研究への応用

メチル 3-((4-(エトキシカルボニル)フェニル)カルバモイル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-8-カルボン酸メチルは、いくつかの科学研究への応用があります。

    医薬品化学: この化合物は、癌細胞の増殖に関与する特定の酵素を阻害する能力のために、抗癌剤としての可能性について研究されています。

    材料科学: 有機半導体や光起電力材料の開発における使用について調査されています。

    生物学研究: この化合物は、酵素阻害やタンパク質-リガンド相互作用に関連する研究で使用されています。

    工業応用: 先進材料や特殊化学品の合成における潜在的な使用について調査されています。

科学的研究の応用

Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

類似化合物の比較

類似化合物

    チアゾロキナゾリン誘導体: チアゾロキナゾリンコアが似ていますが、置換基が異なる化合物。

    カルバモイル置換化合物: 異なるコア構造にカルバモイル基が結合した化合物。

    エトキシカルボニル置換化合物: さまざまな芳香族または複素環コアにエトキシカルボニル基が結合した化合物。

独自性

メチル 3-((4-(エトキシカルボニル)フェニル)カルバモイル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-8-カルボン酸メチルは、官能基の特定の組み合わせと、さまざまな分野における潜在的な用途のために独自です。さまざまな化学反応を起こす能力と、多機能化合物の可能性は、学術研究と産業研究の両方において貴重な研究対象となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic derivatives, such as:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate Thiazolo[3,4-a]quinazoline C₂₃H₁₈N₄O₆S₂ ~526.59* Ethoxycarbonyl, carbamoyl, thioxo, methyl ester
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) 1,3,4-Thiadiazole C₁₈H₁₅N₃O₄S 369.40 Phenylcarbamoyl, methoxy benzoate
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole C₃₉H₄₇N₇O₅S₂ 786.01 Ureido, thiazolylmethyl, hydroxy, phenyl

*Calculated based on formula.

Key Differences and Implications

  • Core Heterocycle: The target compound’s thiazoloquinazoline core is larger and more rigid compared to the 1,3,4-thiadiazole in LS-03205 or the isolated thiazole in derivatives . This rigidity may enhance binding specificity to biological targets (e.g., kinases) but reduce solubility.
  • Functional Groups: The ethoxycarbonylphenyl carbamoyl group in the target compound contrasts with the methoxy benzoate in LS-03203. The former may increase lipophilicity, favoring blood-brain barrier penetration, while the latter could enhance metabolic stability .
  • Molecular Weight and Bioavailability :

    • The target compound’s higher molecular weight (~526 vs. 369 for LS-03205) may challenge compliance with Lipinski’s Rule of Five, reducing oral bioavailability.

Pharmacological and Physicochemical Properties

Property Target Compound LS-03205 Compound
Aqueous Solubility Likely low (high lipophilicity) Moderate (polar methoxy group) Low (high MW, lipophilic groups)
Melting Point >250°C (predicted for fused heterocycles) Not reported Not reported
Enzymatic Stability Susceptible to esterase hydrolysis (methyl/ethoxy esters) Similar ester liability Stabilized by bulky substituents
Therapeutic Potential Kinase inhibition (hypothesized) Unreported Antimicrobial/antiviral (ureido-thiazole motifs)

生物活性

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex compound belonging to the thiazoloquinazoline class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular structure of methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This compound features a thiazoloquinazoline core structure, which is known for its diverse pharmacological properties.

Research indicates that compounds within the thiazoloquinazoline class exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazoloquinazolines have shown potential as anticancer agents by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against a variety of pathogens, suggesting potential applications in treating infections.

Anticancer Studies

Recent studies have highlighted the anticancer potential of methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate. In vitro assays have been conducted on various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer). The compound exhibited IC50 values ranging from 0.28 to 10 μg/mL across different cell lines, indicating promising cytotoxic effects.

Cell Line IC50 (μg/mL) Mechanism
HCT1163.29Apoptosis induction
H46010.0Cell cycle arrest
MCF70.28Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it showed significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

G-protein Coupled Receptor (GPCR) Activity

A notable aspect of this compound is its interaction with G-protein coupled receptors (GPCRs). It has been identified as a potential activator of BK Ca channels, which are crucial in regulating smooth muscle contraction and neurotransmitter release. This activity was characterized using a chemical library screening approach.

Case Studies

  • Study on Anticancer Efficacy : A recent publication reported on the synthesis and evaluation of thiazoloquinazoline derivatives where methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo was among the tested compounds. The study concluded that modifications at specific positions on the thiazoloquinazoline core could enhance anticancer activity significantly.
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of various thiazoloquinazolines against resistant strains of bacteria. Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo was effective against several strains, suggesting its potential as a lead compound for further development in antimicrobial therapy.

Q & A

Q. What are the recommended safety precautions for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coats, safety goggles, and use fume hoods or BS-approved ventilation systems to minimize inhalation risks .
  • Storage: Store in tightly sealed containers in cool, well-ventilated areas away from heat, sunlight, and incompatible substances .
  • Emergency Measures: Immediate decontamination of exposed skin/clothing and access to eyewash stations are critical due to its acute toxicity classification (Category 4 for oral, dermal, and inhalation hazards) .

Q. What spectroscopic methods are recommended for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): For confirming functional groups and stereochemistry .
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .
  • Chromatography: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and purity .

Q. What are the critical steps in synthesizing this compound to ensure high yield and purity?

Answer:

  • Stepwise Functionalization: Sequential introduction of carbamoyl and thioxo groups to avoid side reactions .
  • Reaction Monitoring: Use TLC/HPLC to track intermediates and optimize reaction termination points .
  • Purification: Column chromatography or recrystallization to isolate the final product .

Q. What storage conditions are required to maintain the compound’s stability?

Answer: Store in airtight containers at temperatures below 25°C, protected from humidity and light. Stability testing under accelerated conditions (e.g., 40°C/75% RH) is advised for long-term studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Answer:

  • Phase 1 (Lab Studies): Determine physicochemical properties (e.g., logP, hydrolysis rates) to model environmental partitioning .
  • Phase 2 (Ecotoxicology): Use microcosm assays to assess biodegradation and toxicity in soil/water systems .
  • Phase 3 (Field Monitoring): Deploy tracer studies to track persistence and bioaccumulation in real ecosystems .

Q. What methodologies resolve contradictory data on biological activity in thiazoloquinazoline derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify functional groups (e.g., ethoxycarbonyl or thioxo moieties) and compare bioactivity profiles .
  • Standardized Assays: Replicate studies using uniform cell lines (e.g., HEK293 for kinase inhibition) and statistical validation (e.g., ANOVA for dose-response curves) .

Q. How should researchers approach comparative studies with structural analogs to identify key functional groups?

Answer:

  • Scaffold Comparison: Use analogs like ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate to isolate the impact of phenolic substitutions .
  • Computational Modeling: Apply molecular docking to predict binding affinities to targets (e.g., protein kinases) and validate with in vitro assays .

Q. What experimental designs are suitable for assessing dose-response relationships in pharmacological studies?

Answer:

  • In Vitro: Use a randomized block design with split-plot variations to test concentration gradients (e.g., 0.1–100 µM) across cell lines .
  • In Vivo: Apply repeated-measures ANOVA in animal models to account for temporal variability in metabolic responses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。